![molecular formula C21H27N5 B2732599 7-(4-Ethylpiperazin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine CAS No. 902008-80-4](/img/structure/B2732599.png)
7-(4-Ethylpiperazin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-(4-Ethylpiperazin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine” belongs to the class of organic compounds known as n-arylpiperazines . These are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new pyrazolo[1,5-a]pyrimidine derivative was synthesized by a three-step synthesis . The synthesis involved starting from the appropriate methyl ketone and resulted in an overall yield of 67–93% .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by infrared and mass spectroscopy, 1H NMR, elemental analyses, and single crystal X-ray diffraction . The crystal structure is stabilized by C–H⋅⋅⋅N hydrogen interactions and a number of weak π⋅⋅⋅π interactions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The reactions involve a series of steps starting from the appropriate methyl ketone .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the compound C19H17F3N6 was found to crystallize in a monoclinic system . The compound has a density of 1.293 g cm –3 .Scientific Research Applications
Synthesis and Biological Evaluation
Pyrazolopyrimidine derivatives are synthesized for various biological evaluations. For instance, a study explored the synthesis of novel pyrazolopyrimidines derivatives, demonstrating their potential as anticancer and anti-5-lipoxygenase agents. This research underscores the versatility of pyrazolopyrimidine scaffolds in medicinal chemistry, offering insights into the structural requirements for biological activity and providing a foundation for the development of new therapeutic agents (Rahmouni et al., 2016).
Antitubercular Studies
Pyrazolopyrimidine hybrids have been synthesized and evaluated for their antitubercular activities. One study focused on the synthesis of homopiperazine-pyrimidine-pyrazole hybrids, demonstrating their effectiveness against Mycobacterium tuberculosis. This highlights the compound's potential in addressing tuberculosis, a significant global health challenge, and emphasizes the importance of pyrazolopyrimidine derivatives in developing new antitubercular drugs (Vavaiya et al., 2022).
Anticancer Activities
The antitumor evaluation of pyrazolopyrimidines is another critical area of research. Studies have designed and synthesized pyrazolopyrimidines for in vitro antitumor activity assessment, showing promising results against various cancer cell lines. This research path is crucial for discovering new anticancer agents and understanding the molecular mechanisms of action of these compounds (El-Naggar et al., 2018).
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal properties of pyrazolopyrimidine derivatives have been explored, indicating their potential as new agents in fighting infectious diseases. The synthesis of new heterocycles incorporating the pyrazolopyrimidine moiety has shown significant biocidal properties against various bacteria and fungi, underscoring the importance of these compounds in developing new antimicrobial and antifungal therapies (Youssef et al., 2011).
Future Directions
properties
IUPAC Name |
7-(4-ethylpiperazin-1-yl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5/c1-5-24-10-12-25(13-11-24)19-14-16(3)22-21-20(17(4)23-26(19)21)18-8-6-15(2)7-9-18/h6-9,14H,5,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWDVIHBTKIYBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Ethylpiperazin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

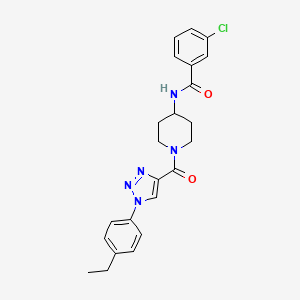
![2-(Methylamino)-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B2732518.png)
![(E)-2-(2-Chlorophenyl)-N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]ethenesulfonamide](/img/structure/B2732521.png)
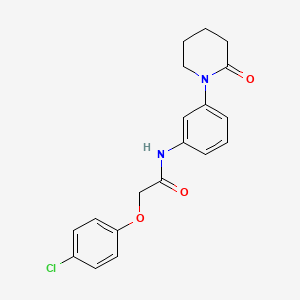
![N-(2,3-dimethylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2732526.png)
![2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2732527.png)
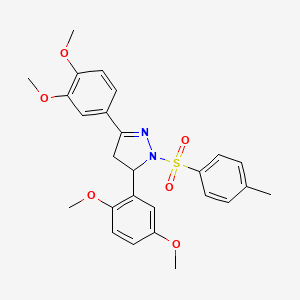
![5-BEnzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B2732529.png)
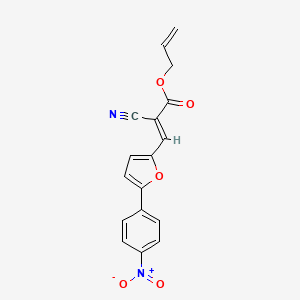
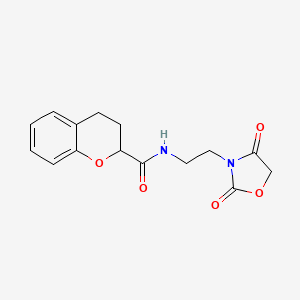
![5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-oxa-7-azaspiro[3.4]octane](/img/structure/B2732533.png)
![N-benzyl-3-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2732537.png)
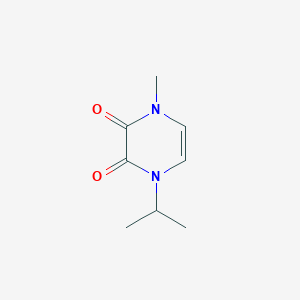
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2732539.png)